

An In-depth Technical Guide to 3-(Tert-butoxy)propan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Tert-butoxy)propan-1-amine

Cat. No.: B021220

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

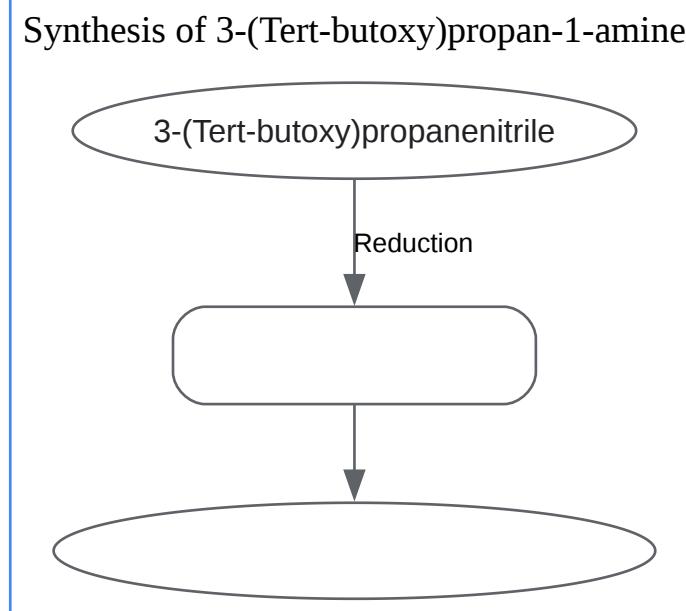
This technical guide provides a comprehensive overview of **3-(Tert-butoxy)propan-1-amine**, a versatile primary amine used as a key building block in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental synthesis protocol, and explores its applications.

Core Properties and Identification

3-(Tert-butoxy)propan-1-amine, identified by the CAS number 100364-10-1, is a valuable synthetic intermediate. Its structure combines a hydrophilic primary amine group with a sterically hindered tert-butoxy group, imparting unique solubility and reactivity characteristics.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Physicochemical Data

A summary of the key physical and chemical properties of **3-(Tert-butoxy)propan-1-amine** is presented in the table below. These computed properties are sourced from comprehensive chemical databases.


Property	Value	Source
CAS Number	100364-10-1	PubChem[1]
Molecular Formula	C ₇ H ₁₇ NO	PubChem[1]
Molecular Weight	131.22 g/mol	PubChem[1]
IUPAC Name	3-[(2-methylpropan-2-yl)oxy]propan-1-amine	PubChem[1]
Canonical SMILES	CC(C)(C)OCCCN	PubChem[1]
Topological Polar Surface Area	35.3 Å ²	PubChem[1]
Complexity	65.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
XLogP3	0.5	PubChem[1]

Synthesis of 3-(Tert-butoxy)propan-1-amine

While specific, detailed experimental protocols for the direct synthesis of **3-(Tert-butoxy)propan-1-amine** are not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible method involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the preparation of **3-(Tert-butoxy)propan-1-amine**. This workflow is a generalized representation and may require optimization of reaction conditions.

[Click to download full resolution via product page](#)

Caption: A potential synthetic route to **3-(Tert-butoxy)propan-1-amine** via nitrile reduction.

General Experimental Protocol for Amine Synthesis via Nitrile Reduction

The following is a generalized experimental protocol for the reduction of a nitrile to a primary amine, which could be adapted for the synthesis of **3-(Tert-butoxy)propan-1-amine** from 3-(tert-butoxy)propanenitrile.

Materials:

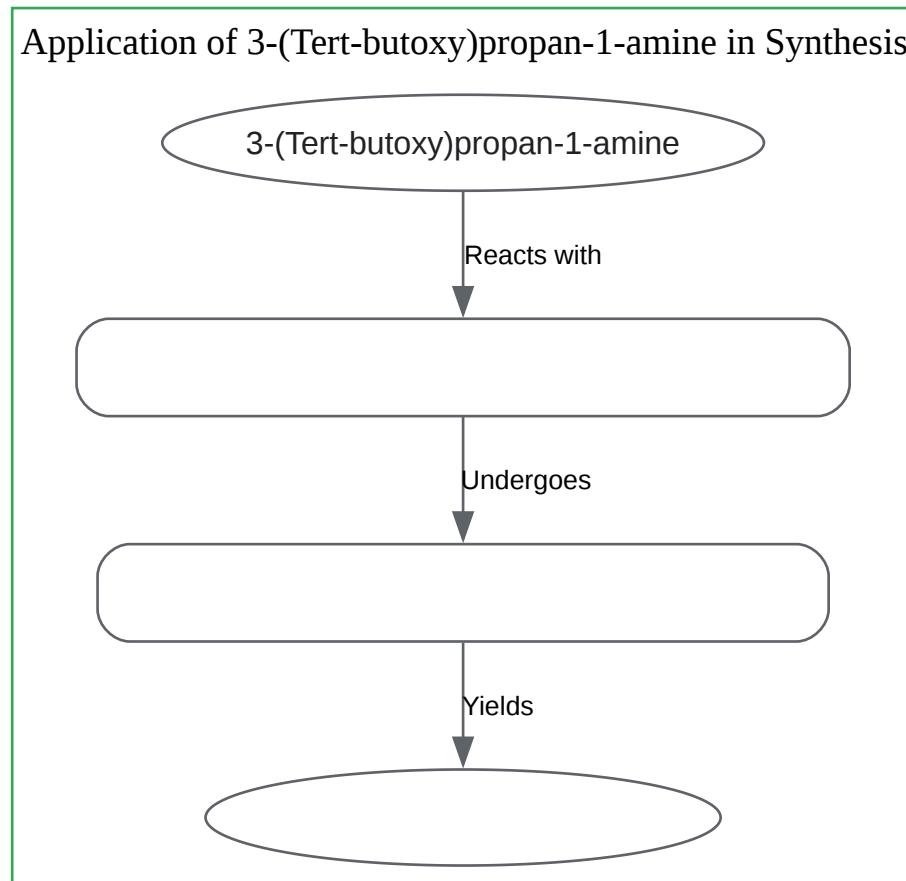
- 3-(tert-butoxy)propanenitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Distilled water
- Sodium sulfate (Na_2SO_4)

- Standard laboratory glassware and workup equipment

Procedure:

- A solution of 3-(tert-butoxy)propanenitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile.
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
- The resulting precipitate is filtered off, and the filter cake is washed with THF.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **3-(Tert-butoxy)propan-1-amine**.
- The crude product can be purified by distillation under reduced pressure.

Applications in Research and Drug Development


Primary amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. **3-(Tert-butoxy)propan-1-amine** serves as a valuable precursor for introducing a flexible three-carbon chain with a terminal amine, which can be further functionalized.

The tert-butoxy group can also serve as a protecting group for a hydroxyl functionality in a precursor molecule, which is later deprotected to reveal the primary amine. The presence of the ether linkage provides metabolic stability compared to more labile ester or amide bonds.

While there is currently no specific, publicly available information detailing the direct biological activity or involvement of **3-(Tert-butoxy)propan-1-amine** in signaling pathways, its utility lies in its role as a scaffold for the synthesis of more complex molecules that may exhibit biological effects.

Logical Workflow for Application in Synthesis

The following diagram illustrates the logical workflow of how **3-(Tert-butoxy)propan-1-amine** can be utilized as a building block in organic synthesis to generate diverse molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Utilization of **3-(Tert-butoxy)propan-1-amine** as a synthetic building block.

Safety and Handling

3-(Tert-butoxy)propan-1-amine is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.^[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Tert-butoxy)propan-1-amine | C7H17NO | CID 16218572 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(tert-butoxy)propan-1-amine | 100364-10-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Tert-butoxy)propan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021220#3-tert-butoxy-propan-1-amine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com